Cas no 16629-43-9 (4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methylphenyl group, a pyridinyl moiety, and a thiol functional group. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both aromatic and heteroaromatic rings enhances its potential for binding interactions, while the thiol group offers reactivity for further derivatization. Its well-defined molecular architecture is advantageous for studying structure-activity relationships in drug discovery. The compound's stability and synthetic accessibility further support its utility in developing biologically active molecules, particularly in antimicrobial and antitumor applications.
4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol structure
16629-43-9 structure
Product Name:4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No:16629-43-9
MF:C14H12N4S
MW:268.336880683899
MDL:MFCD01407803
CID:121786
PubChem ID:764331
Update Time:2025-05-20

4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(4-methylphenyl)-5-(4-pyridinyl)-
    • 4-(4-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
    • 4-(4-METHYLPHENYL)-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL
    • 4-(4-methylphenyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
    • 5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
    • 5-pyridin-4-yl-4-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione
    • 5-Pyridin-4-yl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol
    • AC1LG30F
    • AC1Q2KQD
    • AC1Q7F8P
    • AJ-292
    • ChemDiv1_020594
    • HMS2642D24
    • AKOS000268466
    • MLS000710586
    • CCG-15982
    • AA-504/34974027
    • SR-01000418063-1
    • DTXSID20354138
    • 5-(Pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
    • 16629-43-9
    • 4-(4-Methylphenyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
    • CHEMBL1431647
    • Z57643722
    • SMR000280353
    • AB00093258-01
    • 4H-1,2,4-Triazole-3-thiol, 4-(4-methylphenyl)-5-(4-pyridinyl)-
    • 4-(p-tolyl)-5-(4-pyridyl)-1,2,4-triazole-3-thiol
    • SCHEMBL20869675
    • HMS645I02
    • AKOS001254093
    • EN300-24202
    • SR-01000418063
    • CS-0116959
    • A810805
    • 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD01407803
    • Inchi: 1S/C14H12N4S/c1-10-2-4-12(5-3-10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)
    • InChI Key: MGRYIEKQCFTPFU-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2C=CN=CC=2)N1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 268.07846
  • Monoisotopic Mass: 268.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Density: 1.3
  • Boiling Point: 418.1°Cat760mmHg
  • Flash Point: 206.7°C
  • Refractive Index: 1.704
  • PSA: 43.6

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Additional information on 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 16629-43-9): A Comprehensive Overview

The compound 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, identified by the CAS registry number 16629-43-9, is a heterocyclic sulfur-containing organic compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of triazoles, which are widely studied due to their unique electronic properties and reactivity. The structure of this compound consists of a 1,2,4-triazole ring system substituted with a methylphenyl group at the 4-position and a pyridin-4-yl group at the 5-position, along with a thiol (-SH) group at the 3-position. These substituents contribute to its versatile chemical behavior and make it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of 1,2,4-triazoles in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The presence of the thiol group in this compound adds another layer of functionality, enabling it to participate in various redox reactions and metal chelation processes. Researchers have explored its potential as a ligand in coordination chemistry, where it can form stable complexes with transition metals such as copper, zinc, and iron. These metal complexes have shown promise in catalytic applications and as magnetic materials for advanced technologies.

The synthesis of 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common approach is the condensation of an appropriate thioamide with aldehydes or ketones in the presence of ammonia or ammonium salts. The substitution pattern on the triazole ring is crucial for determining its reactivity and selectivity in subsequent reactions. Recent advancements in asymmetric synthesis techniques have allowed for the preparation of enantiomerically pure derivatives of this compound, opening new avenues for stereochemical studies and drug development.

In terms of physical properties, this compound exhibits a melting point around 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for solution-phase reactions. The presence of electron-donating groups like the methylphenyl substituent increases the compound's stability under thermal conditions while maintaining its reactivity towards nucleophilic attacks.

One of the most exciting areas of research involving this compound is its application in metallothionein mimicry. Metallothioneins are cysteine-rich proteins that play a critical role in metal ion homeostasis and detoxification in biological systems. By mimicking these proteins using small organic molecules like 16629-43-9, scientists aim to develop novel therapeutic agents for treating metal-related disorders such as arsenic poisoning or heavy metal toxicity. Experimental studies have demonstrated that this compound can effectively bind to toxic metal ions like arsenic(III) and lead(II), forming stable complexes that can be safely excreted from the body.

Another significant application lies in its use as a precursor for constructing functional materials. For instance, researchers have utilized this compound to synthesize porous coordination polymers (PCPs) with high surface areas and tunable pore sizes. These materials exhibit excellent gas adsorption capabilities and are being investigated for their potential use in carbon capture technologies and hydrogen storage applications.

From an environmental perspective, this compound has shown promise as a catalyst for degrading organic pollutants under mild conditions. Its ability to activate oxygen via metal-ligand cooperation makes it an attractive candidate for designing eco-friendly oxidation catalysts. Recent experiments have demonstrated that when complexed with copper ions, this compound can efficiently oxidize phenolic compounds—a major class of environmental pollutants—into less harmful byproducts.

In conclusion, 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 16629-43-9) is a multifaceted organic compound with diverse applications across chemistry and biology. Its unique structure endows it with remarkable chemical versatility, making it an invaluable tool for researchers in various fields. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic research and industrial applications is expected to grow further.

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